molecular formula C5H8F2O2 B567980 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid CAS No. 1208092-05-0

3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid

Cat. No.: B567980
CAS No.: 1208092-05-0
M. Wt: 138.114
InChI Key: CNMSTIBVHJXRIQ-UHFFFAOYSA-N
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Description

3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid is an organic compound that belongs to the class of fluorinated carboxylic acids. Fluorinated compounds are known for their unique chemical properties, which include increased stability, lipophilicity, and resistance to metabolic degradation. These properties make fluorinated compounds valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic fluorination of precursor compounds using reagents such as Selectfluor® . This method allows for the selective introduction of fluorine atoms under mild conditions.

Industrial Production Methods

Industrial production of fluorinated compounds often involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process may include steps such as purification and isolation of the desired product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols.

Scientific Research Applications

3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s stability and resistance to metabolic degradation make it useful in biological studies, particularly in the development of fluorinated biomolecules.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique properties.

    Industry: The compound is used in the production of materials with specialized properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-2-methylbenzoic acid: Another fluorinated carboxylic acid with similar properties.

    2-Fluoro-3-methylbenzoic acid: A structurally related compound with a different fluorine substitution pattern.

    Fluorinated pyridines: These compounds also contain fluorine atoms and exhibit unique chemical and biological properties.

Uniqueness

3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and a methyl group on the same carbon atom enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-fluoro-2-(fluoromethyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O2/c1-5(2-6,3-7)4(8)9/h2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMSTIBVHJXRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CF)(CF)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680558
Record name 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208092-05-0
Record name 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of Intermediate 209A (0.300 g, 1.314 mmol) in EtOAc (5 mL) was added 10% Pd/C (0.140 g, 0.131 mmol). The reaction mixture was stirred for 12 h under an atmosphere of hydrogen (15 psi). The reaction mixture was then filtered through a pad of CELITE® and the cake was washed with EtOAc. The filtrate was concentrated under reduced pressure to afford Intermediate 209B as a yellow liquid (160 mg, 88%). The crude product was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 13.02 (bs, 1H), 4.40-4.66 (m, 4H), 1.06-1.20 (m, 3H).
Name
Intermediate 209A
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.14 g
Type
catalyst
Reaction Step One
Yield
88%

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